10-(acetylamino)-3-methyldecanoic acid

Description

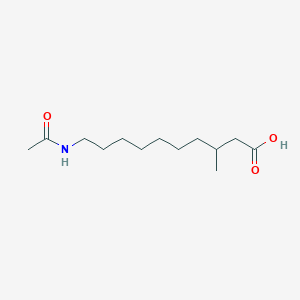

10-(Acetylamino)-3-methyldecanoic acid is a branched-chain fatty acid derivative featuring an acetylamino (-NHCOCH₃) group at the 10th carbon and a methyl (-CH₃) substituent at the 3rd position of a decanoic acid backbone. The acetylamino group likely enhances hydrogen-bonding capacity and solubility, while the methyl branch may influence lipophilicity and steric interactions, affecting its behavior in biological systems or synthetic applications .

Properties

IUPAC Name |

10-acetamido-3-methyldecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-11(10-13(16)17)8-6-4-3-5-7-9-14-12(2)15/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTGMVQLGJWMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCNC(=O)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tunicamycin Derivatives (e.g., TUN3)

- Structure : TUN3 (Tun-15:0) contains a saturated N-acyl chain instead of the conjugated double bond found in native tunicamycins.

- Key Differences: Unlike 10-(acetylamino)-3-methyldecanoic acid, TUN3 lacks a methyl branch but shares the presence of an N-acyl group.

- Functional Impact: Toxicity: TUN3 exhibits reduced eukaryotic toxicity compared to its conjugated counterparts, suggesting that saturation in the acyl chain mitigates cellular damage .

3-Acetylamino-1-Adamantane Acetic Acid

- Structure: Features an adamantane backbone with an acetylamino group and acetic acid side chain .

- Key Differences: The rigid adamantane core contrasts sharply with the flexible decanoic acid chain of the target compound.

- Functional Impact: Solubility and Bioavailability: The adamantane structure likely reduces solubility in aqueous media compared to the linear decanoic acid chain. Biological Targets: Adamantane derivatives often target viral proteins (e.g., influenza M2 ion channels), whereas decanoic acid analogs may interact with lipid membranes or enzymes .

10-Undecenoic Acid

- Structure: A monounsaturated fatty acid (C11:1) with a terminal double bond .

- Key Differences: Lacks both the acetylamino and methyl groups but shares a similar carbon chain length.

- Functional Impact: Stability: 10-Undecenoic acid is stable under recommended storage conditions but decomposes under heat, producing toxic fumes. The methyl and acetylamino groups in the target compound may alter thermal stability . Applications: Used in antifungal formulations, suggesting that acetylamino/methyl modifications could expand therapeutic utility .

10-[(6-Aminohexyl)amino]-10-Oxodecanoic Acid

- Structure: Contains an aminohexyl-amide group at the 10th position .

- Key Differences: The aminohexyl moiety introduces additional hydrogen-bonding sites compared to the acetylated amine in the target compound.

- Functional Impact: Hydrophilicity: The aminohexyl group increases water solubility, whereas the acetyl group in the target compound balances hydrophilicity and lipophilicity. Drug Delivery: Aminohexyl derivatives are used in prodrug designs, implying that structural tweaks in the target compound could optimize pharmacokinetics .

Research Implications and Gaps

- Toxicity Modulation: The acetylamino group in this compound may reduce cytotoxicity compared to azido or unsaturated analogs, as seen in tunicamycins .

- Synthetic Challenges: Methyl branching at C3 could complicate synthesis, akin to oxidative side reactions observed in acetylamino-containing compounds under harsh conditions .

- Therapeutic Potential: Structural parallels to decanoic acid derivatives suggest applications in antimicrobial or lipid metabolism modulation, warranting further empirical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.